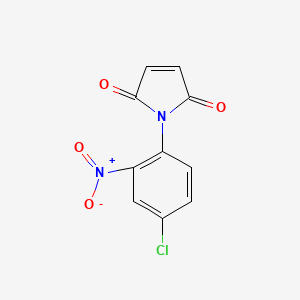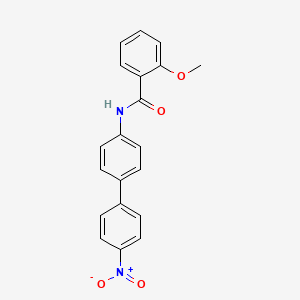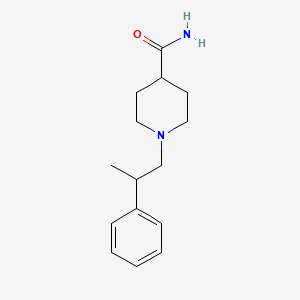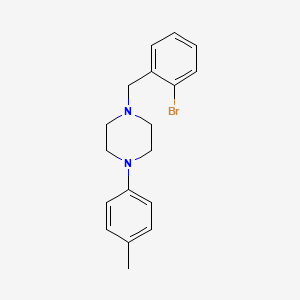
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat various inflammatory conditions. It is a potent inhibitor of cyclooxygenase (COX) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid inhibits the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of ion channels, such as the calcium-activated chloride channel and the transient receptor potential vanilloid 4 (TRPV4) channel. This inhibition results in a decrease in intracellular calcium levels, which can lead to a reduction in inflammation and pain. 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is responsible for the transport of chloride ions across cell membranes. This inhibition can lead to a reduction in mucus production and an improvement in lung function in patients with cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has several advantages for lab experiments. It is a potent inhibitor of COX and has been extensively studied for its anti-inflammatory effects, making it a useful tool for studying the inflammatory response. Additionally, it has been shown to exhibit analgesic and antipyretic effects, making it a useful tool for studying pain and fever. However, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has several limitations. It has been shown to exhibit off-target effects, such as the inhibition of ion channels and CFTR, which can complicate the interpretation of experimental results. Additionally, it has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid. One area of research is the development of more selective inhibitors of COX, which can reduce the risk of off-target effects. Another area of research is the study of the effects of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid on ion channels and CFTR, which can provide insights into the pathophysiology of various diseases. Additionally, the use of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid as a potential therapeutic agent in various diseases, such as cancer and neurodegenerative disorders, warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction to form the pyrrole ring. The final step involves the hydrolysis of the ester group to yield 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid.
Aplicaciones Científicas De Investigación
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has been extensively studied for its anti-inflammatory effects and has been shown to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response. It has also been shown to exhibit analgesic and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has been shown to have potential therapeutic effects in various diseases, such as cancer, cystic fibrosis, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(4-chloro-2-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-6-1-2-7(8(5-6)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIAMZQVVMQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984328 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
65833-07-0 | |
| Record name | NSC142008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)

![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-methylglycinamide](/img/structure/B5066086.png)
![N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)


![7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-phenylbenzamide](/img/structure/B5066128.png)
![5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B5066129.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B5066140.png)
![N-{1-[1-(4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5066144.png)